N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
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Overview
Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry, and a thiophene-2-carboxamide moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . The isobutyryl group is then introduced through acylation reactions, and the thiophene-2-carboxamide moiety is attached via amide bond formation using appropriate coupling reagents.
Chemical Reactions Analysis
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene ring or the tetrahydroisoquinoline core are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of neurodegenerative diseases and infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can interact with enzymes and receptors, modulating their activity. The thiophene-2-carboxamide moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can be compared with other tetrahydroisoquinoline derivatives, such as:
- 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one
- 2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one
- 6,7-dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one
These compounds share the tetrahydroisoquinoline core but differ in their substituents, which can significantly impact their biological activities and chemical properties. The presence of the thiophene-2-carboxamide moiety in this compound distinguishes it from other derivatives, potentially offering unique biological activities and applications .
Properties
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-8-7-13-5-6-15(10-14(13)11-20)19-17(21)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTLELGVVVKBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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